molecular formula C21H14BrN3 B3558755 6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline

6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3558755
M. Wt: 388.3 g/mol
InChI Key: RUVUDYBTZRIRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines have many pharmaceutical and industrial purposes . They are used in the synthesis of various bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxalines are bicyclic aromatic heterocyclic systems, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .


Chemical Reactions Analysis

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .


Physical and Chemical Properties Analysis

Quinoxalines are colorless oils that melt just above room temperature . They have a molar mass of 130.150 g·mol −1, a melting point of 29-32 °C, and a boiling point of 220 to 223 °C .

Safety and Hazards

While specific safety and hazards data for 6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline was not found, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, quinoxaline itself can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Quinoxalines have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that quinoxalines, including 6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline, will continue to be a significant area of research in the future .

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-15-11-9-14(10-12-15)13-25-19-8-4-1-5-16(19)20-21(25)24-18-7-3-2-6-17(18)23-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUDYBTZRIRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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